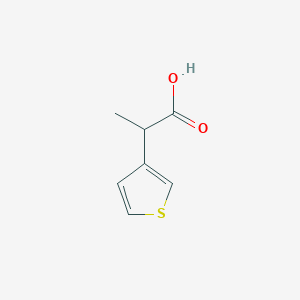
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a compound that belongs to the class of isoquinolines, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone typically involves the reaction of isoquinoline derivatives with thiophene-based compounds. One efficient approach is the oxidation of iminium intermediates to form the desired product . The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of continuous flow reactors and optimization of reaction conditions can potentially be applied for industrial-scale production.
化学反応の分析
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
科学的研究の応用
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an androgen receptor antagonist, which can be useful in treating prostate cancer.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications: Its chemical properties allow for potential use in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves its interaction with androgen receptors. As an antagonist, it binds to these receptors, inhibiting their activity and thereby suppressing the growth of androgen-dependent cancer cells . The molecular pathways involved include the disruption of androgen receptor signaling, which is crucial for the proliferation of certain cancer cells.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is unique due to its specific structure that combines an isoquinoline moiety with a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
53663-31-3 |
|---|---|
分子式 |
C12H10N2S |
分子量 |
214.29 g/mol |
IUPAC名 |
1-methylbenzo[e][1,3]benzothiazol-2-imine |
InChI |
InChI=1S/C12H10N2S/c1-14-11-9-5-3-2-4-8(9)6-7-10(11)15-12(14)13/h2-7,13H,1H3 |
InChIキー |
WMEUJJQLMPZYQB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CS3 |
正規SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


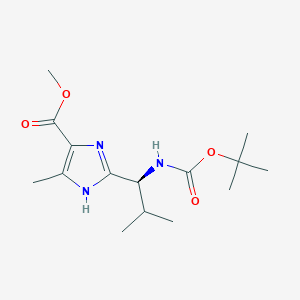
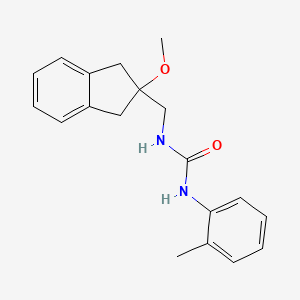
![1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2922262.png)
![3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2922265.png)
![1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea](/img/structure/B2922267.png)
![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2922268.png)
![3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2922269.png)
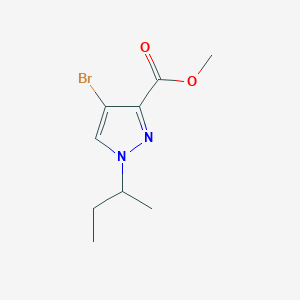
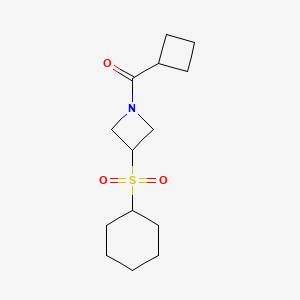
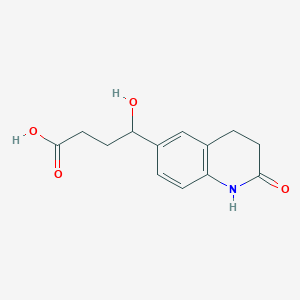
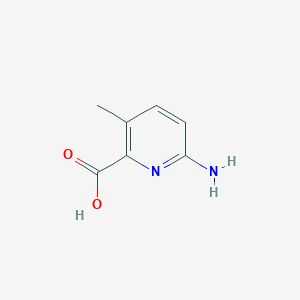
![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)
![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)
